molecular formula C13H19NO B2451667 1-Cyclopentyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde CAS No. 1087610-81-8

1-Cyclopentyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde

Cat. No. B2451667
CAS RN: 1087610-81-8
M. Wt: 205.301
InChI Key: BUFFHKKTCAHPMO-UHFFFAOYSA-N
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Description

1-Cyclopentyl-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.30 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring which is a five-membered aromatic ring with one nitrogen atom . The pyrrole ring is substituted with a cyclopentyl group and three methyl groups .

Scientific Research Applications

Synthesis and Characterization

  • A cyclopenta[b]pyrrole derivative has been synthesized by reacting 2-azidocyclopent-1-ene-1-carbaldehyde with ethyl acetate. This reaction, followed by thermal cyclization, led to the formation of dicyclopenta[b,e]pyrazines from a similar reaction with ethyl propionate or t-butyl propionate (Aubert, Tabyaoui, Farnier, & Guilard, 1989).

Molecular Studies

  • In a study on pyrrole-2-carbaldehyde oxime, it was found that its E and Z isomers adopt a syn orientation of the oxime group relative to the pyrrole ring. This orientation is stabilized by intramolecular hydrogen bonds, which have significant effects on their 1H, 13C, and 15N NMR spectra (Afonin et al., 2010).

Chemical Transformations

  • An efficient one-pot conversion method has been developed to transform carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes (pyrralines). This conversion plays a role in the production of potential intermediates for drugs, food flavors, and functional materials (Adhikary, Kwon, Chung, & Koo, 2015).

Synthesis of Compounds

  • The synthesis of pyrrole-2-carbaldehyde derivatives through oxidative annulation and direct Csp3-H to C═O oxidation has been reported. This method is useful for the preparation of pyrrole-2-carbaldehyde derivatives from various starting materials, indicating its utility in synthetic chemistry (Wu et al., 2018).

Anion Binding Properties

  • Tetrakis(1H-pyrrole-2-carbaldehyde) receptors have been synthesized for the study of their anion binding properties. This research demonstrates how electronic switching can be used to stabilize conformations with high affinity for specific anions (Deliomeroglu, Lynch, & Sessler, 2014).

properties

IUPAC Name

1-cyclopentyl-2,4,5-trimethylpyrrole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-9-10(2)14(11(3)13(9)8-15)12-6-4-5-7-12/h8,12H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFFHKKTCAHPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C=O)C)C2CCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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